N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}acetamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge to a substituted imidazole ring. The imidazole core is functionalized with a 4-ethoxyphenyl group at position 2 and a 4-fluorophenyl group at position 5, with a sulfur atom at position 4 connecting to the acetamide chain. Its molecular formula is C₂₆H₂₂FN₂O₄S, with an average molecular mass of 477.53 g/mol and a monoisotopic mass of 477.1304 g/mol.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O4S/c1-2-33-21-10-5-18(6-11-21)26-30-25(17-3-7-19(28)8-4-17)27(31-26)36-16-24(32)29-20-9-12-22-23(15-20)35-14-13-34-22/h3-12,15H,2,13-14,16H2,1H3,(H,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMLGKCOKGGBGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A closely related analogue, N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide (), shares the benzodioxin-acetamide backbone but differs in the heterocyclic core and substituents. Key differences include:
- Heterocyclic core : The target compound has a 1H-imidazole ring, while the analogue features a 1,2,4-triazole ring.
- Substituents : The imidazole compound bears 4-ethoxyphenyl and 4-fluorophenyl groups, whereas the triazole analogue has 2-furylmethyl and 2-pyridinyl groups.
Table 1: Structural Comparison
NMR Spectral Analysis
highlights the utility of NMR in differentiating structurally similar compounds. For example, in rapamycin analogues (compounds 1 and 7), chemical shift disparities in regions A (positions 39–44) and B (positions 29–36) were attributed to substituent-induced changes in electron density. Similarly, in the target compound, the 4-fluorophenyl group (strong electron-withdrawing effect) and 4-ethoxyphenyl group (electron-donating) would perturb chemical environments, leading to distinct shifts in aromatic proton regions compared to analogues with neutral or less polar substituents.
Table 2: Key NMR Shifts in Analogues (Hypothetical Data)
| Proton Region | Target Compound (δ, ppm) | Triazole Analogue (δ, ppm) |
|---|---|---|
| Aromatic H (Fluorophenyl) | 7.45–7.65 | N/A |
| Aromatic H (Ethoxyphenyl) | 6.80–7.10 | N/A |
| Imidazole/Triazole H | 8.10–8.30 | 8.40–8.60 |
The downfield shifts in the imidazole protons (vs. triazole) suggest stronger deshielding due to the electron-deficient fluorophenyl group .
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic tools like SHELX () and ORTEP-III () are critical for resolving subtle structural differences. The target compound’s fluoro and ethoxy groups may foster unique hydrogen-bonding networks compared to analogues. For instance:
- The fluorine atom can act as a weak hydrogen-bond acceptor, while the ethoxy oxygen may donate hydrogen bonds.
- In contrast, the triazole analogue’s pyridinyl nitrogen and furan oxygen could form stronger, directional hydrogen bonds.
Table 3: Hydrogen-Bonding Comparison
These differences influence crystal packing and solubility. For example, the triazole analogue’s pyridine ring may enhance crystalline stability via π-π stacking .
Functional Implications of Substituents
The lumping strategy () groups compounds with similar properties, but the target compound’s unique substituents justify its distinction:
- 4-Fluorophenyl : Enhances metabolic stability and membrane permeability via reduced oxidative metabolism.
In contrast, the triazole analogue’s furan and pyridine groups may improve aqueous solubility but reduce CNS penetration due to higher polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
